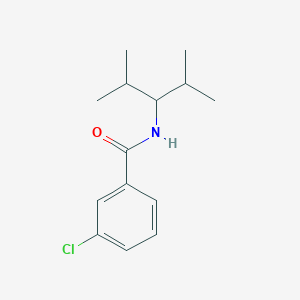
3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide, also known as CIIMB, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. In
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide involves the inhibition of FAAH. This compound binds to the active site of FAAH, preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide have been studied in various experiments. This compound has been found to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects in pain, inflammation, and anxiety. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit FAAH, which can be useful in studying the role of endocannabinoids in various conditions. Another advantage is its low toxicity profile, which minimizes the risk of adverse effects in lab animals. However, one limitation is the lack of selectivity for FAAH, as this compound can also inhibit other enzymes. Additionally, the optimal dosage and administration of this compound in lab experiments have not been fully established.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide. One direction is the development of more selective FAAH inhibitors that can minimize off-target effects. Another direction is the investigation of the potential therapeutic effects of this compound in various conditions such as pain, inflammation, and anxiety. Additionally, the optimization of the dosage and administration of this compound in lab experiments can provide more accurate results. Overall, the study of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has the potential to provide valuable insights into the role of endocannabinoids in various physiological and pathological conditions.
Métodos De Síntesis
The synthesis of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has been achieved using different methods. One of the most common methods involves the reaction of 3-chlorobenzoic acid with isobutylmethylketone in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the final product.
Aplicaciones Científicas De Investigación
3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has potential applications in scientific research. This compound has been found to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids in the body, which play a role in pain sensation, mood, and appetite. Inhibition of FAAH can increase the levels of endocannabinoids, leading to potential therapeutic effects in various conditions such as pain, inflammation, and anxiety.
Propiedades
IUPAC Name |
3-chloro-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9(2)13(10(3)4)16-14(17)11-6-5-7-12(15)8-11/h5-10,13H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOCADVNRXEJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,4-dimethylpentan-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)


![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)
![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)

